3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran moiety. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one typically involves the cycloaddition of nitriles and azides to form the tetrazole ring. This reaction is often carried out under mild conditions using catalysts such as triethyl orthoformate and sodium azide . The benzopyran moiety can be introduced through various organic synthesis techniques, including the use of aldehydes and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly approaches. These methods often utilize water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and benzopyran derivatives, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific receptors and enzymes. This interaction can lead to the inhibition of certain biological pathways, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione: Another tetrazole-containing compound with similar chemical properties.
3-(2-Methyl-2H-tetrazol-5-yl)aniline: Features a tetrazole ring and is used in various chemical applications.
Uniqueness
3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one is unique due to its combination of the tetrazole ring and benzopyran moiety.
Eigenschaften
CAS-Nummer |
60723-64-0 |
---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-[2-(2H-tetrazol-5-yl)ethyl]chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-4,7H,5-6H2,(H,13,14,15,16) |
InChI-Schlüssel |
RMOHKLKWLXUHKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CCC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.